GW 501516

Description

What is GW-501516?

The GW-501516 drug is sometimes referred to by the name of Cardarine, also known as Cardarine Endurobol.GW 501516 has been identified as the only particular synthetic PPARd agonist available. The this compound agonist connects to PPARd in humans with an IC50 of 1 nanometer and is at least 100 times more specific for PPARd as compared to both PPARa as well as PPARg.2. For obese primates, this compound enhances high-density lipoprotein cholesterol, as well as the specific reverse cholesterol apolipoprotein transport. Therefore, the this compound compound is an ideal model compound that could be used to develop a novel type of treatment for obesity and a specific pharmaceutical tool to understand the metabolism of lipids.

Applications of the GW-501516

Its primary goal is to fight off metabolic syndrome and heart disease diseases. Due to its remarkable capacity to boost metabolism and reduce fat, It gained immense traction among athletes. Its specific actions are frequently identified by the acronym SARM (Selective Androgen Receptor Modulators). It's an agonist for the PPARd receptor.

The activation of the PPAR-delta pathways results in a sudden increase in metabolism and endurance and lowers blood levels of lipids.

How does GW-501516 work?

The GW-501516 protein binds to the androgen receptor (AR). It activates it, which results in the AR moving into the nucleus, where it regulates gene expression involved in energy production. This causes a rise in mitochondrial biogenesis. This is the procedure through which new mitochondria are created. Mitochondria, or organelles, are responsible for generating energy in cells. The more mitochondria a cell has, the more energy it can make.

Benefits of the GW-501516

Although GW-501516 is primarily popular with athletes for its effectiveness as a reduction aid, it offers a variety of additional benefits:

GW-501516 increases fat burning

Many people consider this to be the primary quality is Cardarine. However, the mechanism of GW-501516 is different from the standard cutting supplement, which typically includes only thermogenic compounds. Through its PPAR-delta pathway, it stimulates many genes involved in fat-burning. Also, it alters how your body reacts to high-glycemic index foods.

GW-501516 strengthens the body

Strength increases are associated with stimulation of the PPARd pathway. It affects the body's metabolism of glucose and fat and increases endurance. In one of these studies, mice were put through intense endurance training. After taking cardarine and a shaman, they could run a greater distance than the mice in the control group and demonstrated greater tolerance to exercise stress.

GW-501516 protects the brain

A study in animals indicates that GW-501516 could safeguard the brain against hypoxia. Additionally, the substances which affect PPAR are well-known for their capacity to speed up the development of nerve cells. This suggests that cardarine as a PPAR-delta subgroup (PPAR-delta) could possess the same effect. Additionally, an experiment using rat brain cells cardarine reduced inflammation of TNF alpha cells.

It protects the circulatory system and the heart.

Endurobol may be beneficial to the function of the circulation system. Research in mice has shown that small doses of GW1516 can prevent damage to the arterial system. However, the higher doses did not alter the strength of the protective effect. Furthermore, no studies on humans have been conducted to confirm this effect.

But, this isn't the only positive effect on health. Research suggests that Cardarine could alter the working of the circulatory system in general. It helps reduce the harm caused by oxidation. It also boosts the amount of nitric oxide present in the blood. This assists in relaxing the blood vessels and reduces the risk of atherosclerosis.

We also know that it accelerates the development of blood vessels new to the heart. This is a great benefit for patients suffering from heart disease.

GW-501516 helps fight obesity

Cardarine was administered to six overweight people in a double-blind controlled, randomized study. It relieved all symptoms associated with metabolic syndrome for all subjects without causing adverse effects. Participants received a maximum of 10 mg a day for only two weeks, and There were positive changes in fatty liver disease in such a short time. The sensitivity to insulin and lipid levels was evident. Therefore, we can conclude that GW-501516 could be an effective supplement to fight the resistance to insulin caused by obesity and chronic inflammation.

In a different study, this time with obese mice, the drug cardarine reduced the risk of developing heart disease by lowering LDL cholesterol, triglycerides, and insulin levels. It also decreased the production of glucose in the liver. This implies that Endurobol is a suitable supplement for those with type 2 diabetes (if it has the same effect on humans).

GW-501516 reduces inflammation

Activating the PPAR delta pathway reduced inflammation in the liver during animal research. It also stopped the growth of inflammation on the DNA level! Applied directly to the skin, it decreased inflammation in mice and increased the healing process of wounds. Scientists have demonstrated that it reduces the production of proinflammatory molecules like NFkB and IL-6, TNF alpha, and MCP-1.

GW-501516 reduces the chance of developing kidney disease.

The research mentioned above found that cardarine decreased the expansion of the genes associated with kidney disease, which reduced the chance of them occurring.

GW-501516 helps protect the liver

The GW-501516 drug also affects the liver's function, as it is the primary organ responsible for fat metabolism. Endurobol reduces glucose levels in the blood, leading the liver to obtain energy from fat instead of glucose. It also provides an anti-inflammatory effect to counteract the adverse effects of a diet rich in fructose (avoid fat liver if you consume more than 50 grams of fructose each day). In a study on mice, it was found that endurobol reduced the risk of damage to the liver through the destruction of degenerated cells.

Structure

3D Structure

Properties

IUPAC Name |

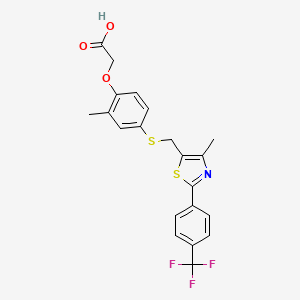

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBLKRPLXZNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041037 | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317318-70-0 | |

| Record name | GW 501516 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 501516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-501516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective PPARδ Agonist GW501516: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor that plays a pivotal role in the regulation of metabolic and inflammatory processes.[1][2] Developed initially for its potential to treat metabolic and cardiovascular diseases, GW501516 has garnered significant interest within the research community for its ability to modulate lipid metabolism, enhance endurance, and exert anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of GW501516 on PPARδ, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: PPARδ Activation and Coactivator Recruitment

GW501516 functions as a selective agonist for PPARδ, exhibiting high affinity and potency.[4] Upon binding, it induces a conformational change in the PPARδ receptor, leading to the recruitment of coactivators, most notably the PPARγ coactivator-1α (PGC-1α).[4][5] This GW501516-PPARδ-coactivator complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event initiates the transcription of genes involved in a multitude of physiological processes, primarily fatty acid metabolism and energy expenditure.[4][7]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW501516 - Wikipedia [en.wikipedia.org]

- 5. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Selective PPARδ Agonist GW501516 (Cardarine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW501516, also known as Cardarine, is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated for its potential to treat metabolic and cardiovascular diseases such as dyslipidemia, obesity, and type 2 diabetes.[1][3][4]

PPARδ is a ligand-activated nuclear transcription factor that plays a critical role in regulating lipid metabolism, energy homeostasis, and inflammation.[5][6] Upon activation, it modulates the expression of a suite of genes involved in fatty acid oxidation and energy expenditure.[7] GW501516 garnered significant interest for its ability to mimic the effects of exercise, such as increasing fatty acid metabolism in skeletal muscle and enhancing endurance in preclinical models.[2]

Despite promising preclinical and early clinical findings, its development was halted in 2007 after animal studies revealed that the drug promoted rapid cancer development in several organs.[8][9] Consequently, GW501516 is not approved for human use and is designated for research purposes only.[2] This guide provides a technical overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its evaluation.

Pharmacological Profile

GW501516 is distinguished by its high affinity, potency, and selectivity for the PPARδ receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and activation parameters for GW501516. The data highlight its potent and highly selective agonism for PPARδ compared to other PPAR isoforms (PPARα and PPARγ).

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 1 nM | PPARδ | Human | [10] |

| Activation Potency (EC₅₀) | 1 nM | PPARδ | Human | [10] |

| Selectivity | >1000-fold | vs. PPARα & PPARγ | Human | [10] |

Mechanism of Action & Signaling Pathway

The primary mechanism of action for GW501516 is the direct binding to and activation of PPARδ. As a ligand-activated transcription factor, PPARδ functions by forming a heterodimer with the Retinoid X Receptor (RXR).[5][6][11]

Signaling Cascade:

-

Ligand Binding: GW501516 enters the cell and binds to the ligand-binding domain of the PPARδ receptor in the nucleus.

-

Conformational Change & Corepressor Release: Ligand binding induces a conformational change in the PPARδ receptor, causing the dissociation of corepressor proteins.[6]

-

Heterodimerization: The activated PPARδ receptor forms a heterodimer with RXR.[5][6][11]

-

Coactivator Recruitment: The PPARδ/RXR heterodimer recruits coactivator proteins, such as PGC-1α.[8]

-

PPRE Binding: This complete complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

-

Gene Transcription: Binding to PPREs initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and energy expenditure, leading to a metabolic shift from glucose utilization to fatty acid oxidation.[7][12]

Visualization: PPARδ Signaling Pathway

Key Experimental Protocols

The following sections describe generalized methodologies for assays crucial to characterizing selective PPARδ agonists like GW501516.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the PPARδ receptor.

Methodology:

-

Receptor Preparation: Prepare cell lysates or nuclear extracts from cells overexpressing the human PPARδ ligand-binding domain (LBD).

-

Radioligand: Use a high-affinity radiolabeled PPARδ ligand (e.g., ³H-GW501516) as a tracer.

-

Competition Binding: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound (e.g., GW501516).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter or scintillation proximity assay (SPA).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To measure the functional potency (EC₅₀) of the agonist in activating PPARδ-mediated gene transcription.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) maintained in appropriate culture conditions.

-

Transient Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the full-length human PPARδ receptor.

-

An expression vector for the human RXRα receptor.

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.

-

-

Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (GW501516). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualization: Transactivation Assay Workflow

In Vivo Animal Study for Endurance

Objective: To assess the effect of GW501516 on physical endurance in a rodent model.

Methodology:

-

Animal Model: Use a standard mouse strain (e.g., C57BL/6 or Kunming mice).[13]

-

Acclimation: Acclimate the mice to the laboratory environment and the exercise equipment (e.g., treadmill or running wheel) for one week.[13]

-

Grouping: Divide the animals into groups (e.g., n=8-10 per group):

-

Vehicle Control (Sedentary)

-

GW501516 (Sedentary)

-

Vehicle Control (Trained)

-

GW501516 (Trained)

-

-

Dosing: Administer GW501516 (e.g., 5 mg/kg/day) or vehicle via oral gavage daily for a set period (e.g., 3-4 weeks).[13]

-

Training Protocol (for trained groups): Subject mice to a standardized daily exercise regimen on the treadmill (e.g., 30 minutes at 20 rpm, 5 days/week).[13]

-

Endurance Test: At the end of the treatment period, perform an exhaustive running test. Start at a moderate speed and incrementally increase the speed or incline until the mouse reaches exhaustion (defined by specific criteria, such as the inability to remain on the treadmill).[13]

-

Data Collection: Record the total running time and distance for each animal.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Summary of Preclinical and Clinical Findings

The effects of GW501516 have been documented in various models, demonstrating its potent metabolic activity.

In Vivo Efficacy Data (Animal Models)

| Model | Treatment | Key Outcomes | Reference |

| Obese Rhesus Monkeys | GW501516 | Increased HDL; Decreased VLDL | |

| Rats | GW501516 | Increased fatty acid metabolism in skeletal muscle; Protection against diet-induced obesity and type II diabetes | |

| Mice (Kunming) | 5 mg/kg/day for 3 weeks | Enhanced running endurance in both trained and untrained mice | [13] |

| Mice (Transgenic) | Overexpression of PPARδ | Increased oxidative muscle capacity and running endurance by ~100% | [1] |

Human Clinical Trial Data

Phase I and II trials were conducted before the drug's development was ceased.

| Study Phase | Population | Dosage | Key Outcomes | Reference |

| Phase I | Healthy, moderately overweight subjects | 10 mg/day for 2 weeks | 20% reduction in hepatic fat content; Significant reductions in fasting plasma triglycerides, LDL, and insulin | [14] |

| Phase II | Subjects with low HDL cholesterol | 2.5 mg or 10 mg/day | Lowered triglyceride levels, even after high-fat meals. Well-tolerated with no significant adverse liver or muscle effects noted during the trial. | [14] |

Conclusion

GW501516 (Cardarine) is a highly potent and selective PPARδ agonist that served as a pivotal research tool for elucidating the role of PPARδ in metabolic regulation. Its ability to activate pathways involved in fatty acid oxidation and mimic the effects of endurance exercise highlighted PPARδ as a promising therapeutic target for metabolic syndrome. However, the profound safety concerns related to carcinogenesis, discovered in long-term animal studies, led to the termination of its clinical development.[8][9] The extensive body of research on GW501516 continues to provide a valuable foundation for the development of new, safer modulators of PPARδ and related metabolic pathways.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. behemothlabz.com [behemothlabz.com]

- 3. healthcarebusinesstoday.com [healthcarebusinesstoday.com]

- 4. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GW501516 - Wikipedia [en.wikipedia.org]

- 9. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 13. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moreplatesmoredates.com [moreplatesmoredates.com]

The Discovery and Development of GW 501516: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that garnered significant interest for its potential therapeutic benefits in metabolic and cardiovascular diseases. Developed through a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the 1990s, its ability to modulate lipid metabolism and enhance endurance was demonstrated in numerous preclinical and early-phase clinical studies. However, its development was abruptly halted in 2007 due to safety concerns, specifically the rapid development of cancerous tumors in multiple organs during animal trials. This technical guide provides a comprehensive history of this compound, from its discovery and synthesis to its preclinical and clinical evaluation, culminating in its abandonment for pharmaceutical use. It details the experimental protocols of key studies, presents quantitative data in a structured format, and illustrates the core signaling pathway involved in its mechanism of action.

Discovery and Synthesis

This compound was the product of a research collaboration initiated in 1992 between GlaxoSmithKline and Ligand Pharmaceuticals.[1] The discovery of this potent PPARδ agonist was achieved through the use of combinatorial chemistry and structure-based drug design, with its synthesis first published in 2001.[1]

Chemical Synthesis

A short and efficient synthesis of this compound was reported by Wei and Kozikowski in 2003, achieving a 78% overall yield in four steps starting from o-cresol (B1677501). The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be summarized as follows:

-

Step 1: Synthesis of 2-methyl-4-mercaptophenol. This intermediate is prepared from o-cresol through a series of reactions.

-

Step 2: Synthesis of the thiazole (B1198619) intermediate. 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is synthesized.

-

Step 3: One-pot dialkylation. The mercaptophenol from Step 1 is reacted with the thiazole intermediate from Step 2 in a one-pot reaction to form the core structure of this compound.

-

Step 4: Saponification. The final step involves the saponification of the ester to yield the carboxylic acid, this compound.

Mechanism of Action

This compound is a highly selective agonist for the PPARδ receptor. It exhibits high affinity and potency with a Ki of 1 nM and an EC50 of 1 nM for PPARδ.[1] Its selectivity is over 1,000-fold greater for PPARδ compared to PPARα and PPARγ.[1]

Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of the coactivator PGC-1α.[1] This activated PPARδ/PGC-1α complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, upregulating the expression of genes involved in energy expenditure and fatty acid metabolism.[1] This mechanism of action effectively shifts the body's energy preference from glucose to lipids.

Caption: Signaling pathway of this compound.

Preclinical Studies

This compound was subjected to extensive preclinical testing in various animal models, which revealed its significant effects on metabolism and endurance.

Rodent Studies

In rats, treatment with this compound led to increased fatty acid metabolism in skeletal muscle and offered protection against diet-induced obesity and type II diabetes.[1] A notable study in mice demonstrated a dramatic increase in physical performance.

Experimental Protocol: Mouse Endurance Study

-

Animal Model: Male C57BL/6J mice.

-

Treatment: Mice were administered this compound at a dose of 5 mg/kg/day via oral gavage for 4 weeks.

-

Exercise Protocol: Mice were subjected to treadmill running to exhaustion.

-

Outcome Measures: Running time and distance were recorded. Gene expression analysis was performed on skeletal muscle tissue.

Primate Studies

A key study was conducted in obese rhesus monkeys, an animal model with a lipid profile similar to humans. This study provided compelling evidence for the potential of this compound in treating dyslipidemia.

Experimental Protocol: Obese Rhesus Monkey Study

-

Animal Model: Six obese, insulin-resistant male rhesus monkeys.

-

Treatment: The monkeys received this compound orally at doses of 0.1, 0.5, and 3.0 mg/kg/day, each for 4 weeks, in a dose-escalating manner.

-

Outcome Measures: Serum levels of HDL cholesterol, LDL cholesterol, triglycerides, and insulin (B600854) were measured at baseline and after each treatment period.

Clinical Trials

Following promising preclinical results, this compound advanced to human clinical trials. Phase I trials for the treatment of hyperlipidemia commenced in 2000, with Phase I/II trials following in 2002.[1] These studies in humans confirmed the lipid-modulating effects observed in animal models.

Experimental Protocol: Phase I/II Clinical Trial for Hyperlipidemia

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy volunteers with abdominal obesity.

-

Treatment: Participants received placebo, 2.5 mg, 5 mg, or 10 mg of this compound orally once daily for 2 weeks.

-

Outcome Measures: Fasting blood lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins (ApoA1, ApoB), and markers of insulin sensitivity were assessed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Obese Rhesus Monkeys

| Parameter | Baseline (mean ± SEM) | Change with 3.0 mg/kg/day this compound (mean ± SEM) | % Change |

| HDL Cholesterol (mg/dL) | 45 ± 5 | +34 ± 7 | +75% |

| LDL Cholesterol (mg/dL) | 100 ± 10 | -23 ± 5 | -23% |

| Triglycerides (mg/dL) | 150 ± 20 | -45 ± 10 | -30% |

| Fasting Insulin (μU/mL) | 100 ± 15 | -25 ± 8 | -25% |

Table 2: Clinical Efficacy of this compound in Healthy Volunteers with Abdominal Obesity (10 mg/day for 2 weeks)

| Parameter | Placebo (% Change) | This compound (10 mg/day) (% Change) | p-value |

| HDL Cholesterol | -1.7 | +11.2 | <0.001 |

| LDL Cholesterol | +9.9 | -10.3 | <0.001 |

| Triglycerides | -1.0 | -26.0 | <0.001 |

| ApoA1 | -1.5 | +5.6 | <0.001 |

| ApoB | +7.2 | -15.4 | <0.001 |

Abandonment and Controversy

Despite the promising metabolic and cardiovascular benefits observed in both preclinical and early clinical studies, the development of this compound was terminated in 2007. The decision was based on findings from long-term animal studies that revealed a significant increase in the incidence of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin, thyroid, tongue, testes, and ovaries, at a dosage of 3 mg/kg/day in both mice and rats.[1]

The publication of a study in 2007, which highlighted the dramatic endurance-enhancing effects of this compound in mice, led to its emergence on the black market as a performance-enhancing drug, often referred to as Cardarine or Endurobol.[1] This has prompted warnings from the World Anti-Doping Agency (WADA) regarding its serious health risks.[1] A number of athletes have subsequently tested positive for this banned substance.[1]

Conclusion

The history of this compound serves as a compelling case study in drug development, illustrating the journey from targeted discovery and promising efficacy to ultimate failure due to unforeseen safety issues. While its potent effects on lipid metabolism and endurance were undeniable, the carcinogenic risk identified in preclinical toxicology studies rendered it unsuitable for human use. The continued illicit use of this compound as a performance-enhancing drug underscores the importance of communicating the scientific rationale behind the discontinuation of investigational new drugs to the public. For researchers, the story of this compound highlights the critical role of the PPARδ pathway in metabolic regulation and provides a valuable chemical tool for further investigation of this complex signaling network.

Caption: Development and abandonment workflow of this compound.

References

The GW501516-PPARδ-PGC-1α Axis: A Technical Guide to a Key Metabolic Regulatory Pathway in Rats

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions at the core of a significant metabolic regulatory pathway in rats: the binding of the synthetic ligand GW501516 to the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) and the subsequent recruitment of the coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). This interaction is a critical event that initiates a cascade of gene expression changes, profoundly impacting fatty acid metabolism and energy homeostasis, particularly in skeletal muscle. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and workflows.

Core Interaction: GW501516, PPARδ, and PGC-1α

GW501516 is a potent and highly selective agonist for PPARδ.[1] In rats, the binding of GW501516 to PPARδ induces a conformational change in the receptor, which facilitates the recruitment of coactivators, most notably PGC-1α.[1] This agonist-receptor-coactivator complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[2] The downstream effects are particularly pronounced in skeletal muscle, where this pathway upregulates genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the GW501516-PPARδ-PGC-1α interaction and its downstream effects in rat models.

Table 1: Binding Affinity and Potency of GW501516 for PPARδ

| Parameter | Value | Species/System | Reference |

| Ki | 1 nM | Rat | [1] |

| EC50 | 1 nM | Rat | [1] |

| Selectivity | >1000-fold over PPARα and PPARγ | Rat | [1] |

Table 2: Gene Expression Changes in Rat Skeletal Muscle Cells (L6 Myotubes) Following GW501516 Treatment

| Gene | Fold Increase (mRNA) | Treatment Conditions | Reference |

| PGC-1α | Increased | 1 µM GW501516, 24 hours | [4] |

| Carnitine Palmitoyltransferase 1 (CPT-1) | Increased | 1 µM GW501516, 24 hours | [4] |

| Pyruvate Dehydrogenase Kinase 4 (PDK4) | 3.3-fold | 5 µM GW501516, 16 hours | [5] |

| Carnitine Palmitoyltransferase 1 (CPT-1) | 2.4-fold | 5 µM GW501516, 16 hours | [5] |

Signaling Pathway and Experimental Workflows

To elucidate the molecular mechanisms and experimental approaches for studying this pathway, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway

Caption: Signaling pathway of GW501516-mediated PPARδ activation and PGC-1α recruitment.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Caption: Workflow for Co-Immunoprecipitation to detect PPARδ and PGC-1α interaction.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the GW501516-PPARδ-PGC-1α interaction in rat skeletal muscle cells (e.g., L6 myotubes). These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

Co-Immunoprecipitation (Co-IP) of PPARδ and PGC-1α

Objective: To determine if PPARδ and PGC-1α physically interact within the cell in response to GW501516 treatment.

Materials:

-

Rat L6 myotubes

-

GW501516 (e.g., from Cayman Chemical)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Anti-PPARδ antibody (for immunoprecipitation)

-

Anti-PGC-1α antibody (for Western blot detection)

-

Normal Rabbit or Mouse IgG (as a negative control)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Culture Rat L6 myoblasts and differentiate them into myotubes. Treat the myotubes with GW501516 (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add normal IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

-

Immunoprecipitation: To the pre-cleared lysate, add the anti-PPARδ antibody or control IgG. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP Wash Buffer.

-

Elution: Elute the proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-PGC-1α and anti-PPARδ antibodies to detect the co-immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if GW501516 treatment increases the binding of PPARδ to the promoter regions of its target genes.

Materials:

-

Rat L6 myotubes

-

GW501516

-

Formaldehyde (B43269) (1% final concentration for cross-linking)

-

Glycine (0.125 M final concentration to quench cross-linking)

-

ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-PPARδ antibody for ChIP

-

Normal Rabbit or Mouse IgG

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

qPCR primers for PPRE regions of target genes (e.g., CPT-1, PDK4) and a negative control region.

Procedure:

-

Cell Culture and Cross-linking: Treat differentiated L6 myotubes with GW501516. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate a portion of the chromatin with the anti-PPARδ antibody or control IgG overnight at 4°C. Save a small aliquot as "input" control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the PPREs of target genes. Analyze the data as a percentage of the input DNA to determine the enrichment of PPARδ binding.

Luciferase Reporter Gene Assay

Objective: To quantify the activation of PPARδ transcriptional activity by GW501516 and assess the role of PGC-1α.

Materials:

-

Rat cell line (e.g., HEK293T or a relevant muscle cell line)

-

Expression plasmid for rat PPARδ

-

Expression plasmid for rat PGC-1α

-

Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pPPRE-Luc)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

GW501516

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will be optimal for transfection the next day.

-

Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent. In a parallel set of experiments, also co-transfect with the PGC-1α expression plasmid.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of GW501516 or vehicle (DMSO).

-

Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of GW501516 to determine the dose-response curve and EC50 value. Compare the results with and without PGC-1α co-expression to evaluate its coactivator function.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

Whitepaper: The Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonist GW501516 and its Effects on Skeletal Muscle Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3] PPARδ is a ligand-activated transcription factor highly expressed in metabolically active tissues, particularly skeletal muscle.[1][4] Activation of PPARδ by GW501516 initiates a transcriptional cascade that fundamentally reprograms skeletal muscle fuel utilization, shifting the preference from glucose to fatty acids. This is achieved by upregulating genes involved in fatty acid transport, mitochondrial β-oxidation, and energy expenditure.[2][5] Consequently, GW501516 administration has been shown to significantly increase fatty acid oxidation rates, enhance mitochondrial biogenesis, and improve metabolic parameters associated with endurance and insulin (B600854) sensitivity in various preclinical models.[1][2][6] This technical guide provides an in-depth review of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate the impact of GW501516 on fatty acid metabolism in skeletal muscle.

Core Mechanism of Action: PPARδ Activation Pathway

GW501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. A key coactivator in this process is the PPARγ coactivator-1α (PGC-1α), which is a master regulator of mitochondrial biogenesis and oxidative metabolism.[4][7] The activation of the PPARδ/PGC-1α axis leads to the increased transcription of a suite of genes responsible for enhancing the capacity of skeletal muscle to oxidize fatty acids.[2][7]

Quantitative Data on Gene Expression and Metabolic Effects

Treatment with GW501516 induces significant changes in the expression of genes crucial for fatty acid metabolism and enhances fatty acid oxidation rates. The tables below summarize quantitative findings from key studies.

Table 1: Effects of GW501516 on Gene Expression in Skeletal Muscle

| Gene | Model System | Treatment Details | Fold Change / Effect | Reference |

| CPT1 (Carnitine Palmitoyltransferase 1) | Rat L6 Myotubes | Not specified | Increased expression | [8] |

| Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] | |

| MI Mouse Model | 5 mg/kg/day, 4 weeks | Increased mRNA expression | [10] | |

| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Kunming Mice | 3 weeks | Significantly increased expression | [11] |

| Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] | |

| PGC-1α (PPARγ Coactivator-1α) | Rat L6 Myotubes | Not specified | Increased expression | [8] |

| Kunming Mice | 3 weeks | Significantly increased expression | [11] | |

| C2C12 Myotubes | 1 µM GW501516, 24h | Increased protein expression | [7] | |

| UCP3 (Uncoupling Protein 3) | Rat Epitrochlearis Muscle | GW501516, 24h | ~3-fold increase in mRNA | [12] |

| Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly increased mRNA | [2] | |

| FABP3 (Fatty Acid Binding Protein 3) | Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] |

| LCAD (Long-chain Acyl-CoA Dehydrogenase) | Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly increased mRNA | [2] |

Table 2: Effects of GW501516 on Fatty Acid Oxidation (FAO)

| Model System | Treatment Details | Quantitative Effect on FAO | Reference |

| Human Myotubes | 100 nM GW501516, 18h | ~50% increase in palmitate oxidation | [9] |

| Rat L6 Myotubes | Not specified | Stimulated fatty-acid oxidation | [8] |

| Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly induced fatty acid β-oxidation | [2][13] |

| MI Mouse Model | 5 mg/kg/day, 4 weeks | Increased oleic acid oxidation levels | [10] |

| C2C12 Myotubes | GW501516 | Increased palmitate oxidation | [7] |

| Human Subjects | GW501516, 2 weeks | Increased fatty acid oxidation | [14] |

Detailed Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. This section details common protocols for investigating the effects of GW501516.

Cell Culture and Treatment

-

Cell Line: C2C12 or L6 myoblasts are commonly used.

-

Culture: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂.

-

Differentiation: To induce differentiation into myotubes, the growth medium is switched to DMEM with 2% horse serum once cells reach ~80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.

-

Treatment: Differentiated myotubes are treated with GW501516 (typically dissolved in DMSO) at concentrations ranging from 10 nM to 5 µM for a duration of 1 to 24 hours, depending on the experimental endpoint.[9][12] A vehicle control (DMSO) is run in parallel.

Gene Expression Analysis via RT-qPCR

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is the standard method for measuring changes in mRNA levels of target genes.[15]

Methodology:

-

RNA Extraction: Total RNA is isolated from treated skeletal muscle cells or tissue using a phenol-chloroform-based reagent (e.g., TRIzol) or a column-based kit (e.g., RNeasy Mini Kit), followed by quantification and quality assessment.[16][17]

-

DNase Treatment: To prevent amplification of contaminating genomic DNA, RNA samples are treated with DNase I.[17]

-

Reverse Transcription (cDNA Synthesis): 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[15][18]

-

qPCR: The qPCR reaction is prepared using the synthesized cDNA as a template, a fluorescent dye-based master mix (e.g., SYBR Green), and primers specific to the genes of interest (e.g., CPT1, PDK4) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, which normalizes the data to the housekeeping gene and compares it to the vehicle-treated control group.[16]

Measurement of Fatty Acid Oxidation (FAO) Rate

The rate of fatty acid β-oxidation can be quantified by measuring the conversion of a radiolabeled fatty acid substrate into metabolic products.

Methodology (Radiolabeled Palmitate Assay): [19]

-

Cell Seeding and Treatment: Skeletal muscle cells are seeded in multi-well plates, differentiated, and treated with GW501516 as described previously.

-

Preparation of Radiolabeled Substrate: A solution containing [14C]-palmitate complexed to bovine serum albumin (BSA) is prepared in the culture medium.

-

Incubation: The treatment medium is removed, and cells are incubated with the [14C]-palmitate medium for 1-2 hours at 37°C.[19]

-

Capture of 14CO₂: The complete oxidation of [14C]-palmitate produces 14CO₂. A piece of filter paper soaked in a CO₂-trapping agent (e.g., NaOH or β-phenylethylamine) is placed in a sealed apparatus over each well to capture the evolved gas. The reaction is stopped by adding an acid (e.g., perchloric acid).

-

Scintillation Counting: The filter paper is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Calculation: The rate of fatty acid oxidation is calculated based on the amount of 14CO₂ captured per unit of time, normalized to the total protein content of the cells in each well.

Alternative Method (High-Resolution Respirometry): This technique measures oxygen consumption in real-time in response to specific fatty acid substrates (e.g., palmitoylcarnitine) in isolated mitochondria or permeabilized muscle fibers, providing a direct assessment of mitochondrial respiratory capacity for fatty acid oxidation.[20][21][22]

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. pnas.org [pnas.org]

- 3. affordablenutrition.co.uk [affordablenutrition.co.uk]

- 4. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of peroxisome proliferator-activated receptor delta induces fatty acid beta-oxidation in skeletal muscle and attenuates metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [diposit.ub.edu]

- 10. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. elearning.unite.it [elearning.unite.it]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]

- 22. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Guide to Preclinical Studies of GW501516 in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s by GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including obesity, dyslipidemia, and type 2 diabetes.[3][4] Preclinical studies in various animal models demonstrated promising effects, such as improved lipid profiles, enhanced insulin (B600854) sensitivity, and increased fatty acid oxidation in skeletal muscle.[5][6][7] However, its clinical development was halted in 2007 after long-term animal studies revealed that the compound caused cancer to develop rapidly in multiple organs.[4][5] Despite its unsuitability for human use, GW501516 remains a valuable tool in metabolic research to elucidate the role of PPARδ in regulating energy homeostasis and metabolic pathways.[1][3]

Core Mechanism of Action: PPARδ Activation

GW501516 exerts its effects by selectively binding to and activating PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARδ is expressed in numerous metabolically active tissues, including skeletal muscle, adipose tissue, liver, and the heart.[5][8] Upon activation by an agonist like GW501516, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARδ initiates a cascade of events that collectively shift the body's energy preference from glucose to lipid metabolism.[2][3] This is primarily achieved by upregulating genes involved in fatty acid uptake, transport, and β-oxidation.[9]

Preclinical Efficacy in Metabolic Disease Models

Effects on Lipid Metabolism and Dyslipidemia

GW501516 has consistently demonstrated the ability to improve lipid profiles in various preclinical models of dyslipidemia.

-

Rodent Models: In high-fat diet-fed or genetically obese (ob/ob) mice, GW501516 administration led to reduced circulating triglycerides (TG) and weight gain.[10] Studies in rats with non-alcoholic fatty liver disease (NAFLD) showed that GW501516 treatment significantly decreased low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.[11]

-

Primate Models: A study on obese rhesus monkeys, whose lipid profile closely resembles that of humans, found that GW501516 increased HDL cholesterol while lowering LDL cholesterol, fasting triglycerides, and insulin levels.[4][9]

Table 1: Summary of Quantitative Data on Lipid Profile Changes

| Animal Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet Rats | 10 mg/kg/day | 8 weeks | LDL, TG, TC decreased; HDL increased. | [12] |

| Obese Rhesus Monkeys | Up to 3 mg/kg/day | - | Increased HDL; Decreased TG and LDL. | [9][10] |

| High-Fat Diet Rats | 3 mg/kg | 6 weeks | Plasma Triglyceride: ~30% higher vs. control (contradictory finding). | [13] |

| db/db mice | 3 mg/kg/day | 6 weeks | Plasma Cholesterol significantly increased. | [14] |

Effects on Glucose Homeostasis and Insulin Sensitivity

The impact of GW501516 on glucose metabolism has shown some conflicting results across different experimental systems, highlighting species-specific and model-dependent effects.

-

Improved Insulin Sensitivity: Several studies in both genetic and diet-induced obese mice reported that PPARδ agonists like GW501516 improved glucose tolerance and insulin sensitivity.[13] In a rat model of gestational diabetes mellitus (GDM), GW501516 was found to exert a therapeutic effect, potentially by regulating the SREBP-1c/GLUT2 pathway.[12] Activation of PPARδ can stimulate glucose uptake in skeletal muscle, reducing blood sugar levels and alleviating insulin resistance.[3]

-

Contradictory Findings: In contrast, one study found that in high-fat-fed rats, GW501516 exacerbated insulin resistance in skeletal muscle.[13] Furthermore, in vitro studies using rat L6 myotubes and isolated rat skeletal muscles showed that GW501516 failed to directly increase glucose uptake or enhance insulin action, suggesting that its beneficial effects on whole-body glucose homeostasis may be indirect.[15][16]

Table 2: Summary of Quantitative Data on Glucose Homeostasis

| Animal/Cell Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet Rats | 3 mg/kg | 6 weeks | Glucose Infusion Rate (clamp) decreased by ~20-26%. | [13] |

| NAFLD Rats | 10 mg/kg/day | 8 weeks | HOMA-IR index significantly decreased. | [11] |

| Rat L6 Myotubes | 1-1000 nM | Up to 24h | No effect on insulin-stimulated glucose uptake. | [16] |

| Rat Epitrochlearis & Soleus Muscle | 10-500 nM | 6h | No effect on glucose uptake or insulin sensitivity. | [15] |

Effects on Endurance and Skeletal Muscle Metabolism

One of the most significant effects of GW501516 is its ability to enhance physical endurance. This is attributed to a metabolic reprogramming of skeletal muscle fibers.

-

Mechanism: GW501516 activates PPARδ in muscle, which upregulates genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase-1 (CPT1), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Uncoupling Protein 3 (UCP3).[13] This promotes a shift in energy utilization, causing muscles to burn fat for energy instead of carbohydrates.[3][17] This metabolic switch spares glucose, reduces lactate (B86563) formation, and contributes to increased endurance.[8]

-

Outcomes: In mice, treatment with GW501516 significantly increased running time and distance.[17] This was associated with an increase in succinate (B1194679) dehydrogenase (SDH)-positive muscle fibers, which are rich in mitochondria and have a high oxidative capacity.[8][17]

Table 3: Summary of Quantitative Data on Endurance and Muscle Metabolism

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Kunming Mice | 10 mg/kg/day | 3 weeks | Enhanced running endurance in both trained and untrained mice. | [17] |

| C57BL/6J Mice | 5 mg/kg/day | 4 weeks | Significantly increased running performance in trained mice. | [8] |

| High-Fat Diet Rats | 3 mg/kg | 3 weeks | Muscle CPT1, PDK4, UCP3 mRNA elevated by 40%, 90%, and 30% respectively. | [13] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols derived from the cited literature.

Typical In Vivo Study Workflow (Rodent Model)

1. Animal Models and Diet-Induced Obesity:

-

Species/Strain: Male Wistar rats or C57BL/6J mice are commonly used.[13]

-

Protocol: Animals are typically fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia before the commencement of drug treatment.[11][13]

2. Drug Administration:

-

Compound: GW501516 is administered, often via oral gavage.

-

Dosage: Doses in rodent studies typically range from 3 mg/kg/day to 10 mg/kg/day.[8][13]

3. Metabolic Assessments:

-

Hyperinsulinaemic-Euglycaemic Clamp: This is the gold standard for assessing insulin sensitivity. It involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of whole-body insulin sensitivity.[13]

-

Glucose Tolerance Test (GTT): After an overnight fast, animals are given an oral or intraperitoneal glucose bolus. Blood glucose is measured at various time points to assess the ability to clear glucose from the circulation.

-

Lipid Profile Analysis: Blood samples are collected to measure plasma levels of triglycerides (TG), total cholesterol (TC), HDL, and LDL using standard enzymatic colorimetric assays.[12]

4. Gene Expression Analysis:

-

Method: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure mRNA levels of PPARδ target genes in tissues like muscle and liver.

-

Protocol: Total RNA is extracted from tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).[11][13]

Key Signaling Pathways Modulated by GW501516

Beyond direct PPARδ target gene activation, GW501516 influences other critical metabolic signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor. Some preclinical studies suggest that GW501516 can activate AMPK, particularly in the liver, which contributes to its beneficial metabolic effects.

-

Mechanism: In high-fat diet-fed mice, GW501516 treatment prevented the diet-induced reduction in AMPK phosphorylation (activation).[18] This activation may be due to an increase in the cellular AMP:ATP ratio.[18] Activated AMPK can then promote fatty acid oxidation and improve glucose uptake.[1] However, this effect is not universally observed, as studies in isolated rat muscle did not show increased AMPK phosphorylation.[15]

PGC-1α-Lipin 1-PPARα Pathway in the Liver

GW501516 has been shown to amplify a key hepatic pathway that regulates fatty acid oxidation, contributing to its hypotriglyceridemic effect.

-

Mechanism: In mice on a high-fat diet, GW501516 prevented the reduction in hepatic PPAR-γ coactivator 1 (PGC-1α) and lipin 1.[18] This led to an amplification of the PGC-1α-PPARα signaling system, increasing the expression of PPARα and its target genes involved in fatty acid oxidation. This resulted in enhanced hepatic fat burning and an increase in plasma β-hydroxybutyrate (a ketone body), indicative of increased fat catabolism.[18]

Conclusion and Future Perspective

Preclinical research has unequivocally established GW501516 as a potent modulator of metabolism through the activation of PPARδ. Studies in various animal models have demonstrated its capacity to reverse multiple abnormalities associated with metabolic syndrome, including dyslipidemia and insulin resistance, primarily by enhancing fatty acid catabolism in skeletal muscle and the liver.[5][19] However, the significant carcinogenicity risks identified in long-term rodent studies preclude its development for human use.[4][6][20] Despite this, GW501516 remains an indispensable pharmacological tool for investigating the complex roles of PPARδ in metabolic regulation, offering valuable insights that could inform the development of safer, next-generation therapies for metabolic diseases.

References

- 1. behemothlabz.com [behemothlabz.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchsarms.com [researchsarms.com]

- 4. moreplatesmoredates.com [moreplatesmoredates.com]

- 5. scivisionpub.com [scivisionpub.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccspublishing.org.cn [ccspublishing.org.cn]

- 15. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

The Role of GW501516 in Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its profound effects on metabolism and cellular energy homeostasis.[1][2] A primary mechanism through which GW501516 exerts its effects is by stimulating mitochondrial biogenesis, the process of generating new mitochondria.[3] This technical guide provides an in-depth exploration of the molecular pathways modulated by GW501516 to enhance mitochondrial function, with a focus on the core signaling axes involving PPARδ, AMP-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling networks to serve as a comprehensive resource for researchers in the fields of metabolic disease, pharmacology, and drug development.

Mechanism of Action: The PPARδ-PGC-1α Signaling Axis

GW501516 functions as a selective agonist for the PPARδ nuclear receptor.[4] Upon binding, GW501516 induces a conformational change in the PPARδ receptor, leading to the recruitment of coactivators, most notably PGC-1α.[4] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.

The activation of this pathway initiates a cascade of events that collectively enhance mitochondrial biogenesis and function. Key downstream targets include genes involved in fatty acid oxidation, mitochondrial respiration, and the synthesis of mitochondrial components.[5]

The Central Role of PGC-1α

PGC-1α is widely recognized as a master regulator of mitochondrial biogenesis.[6] By coactivating nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), PGC-1α stimulates the expression of mitochondrial transcription factor A (TFAM), a key protein required for the replication and transcription of mitochondrial DNA (mtDNA).[6] The upregulation of PGC-1α by GW501516 is a critical event that drives the increase in mitochondrial content and oxidative capacity observed in various tissues, particularly skeletal muscle.[6][7]

Interplay with AMPK

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[8] GW501516 has been shown to prevent the downregulation of AMPK phosphorylation, particularly in the context of high-fat diet-induced metabolic stress.[8] Activated AMPK can, in turn, phosphorylate and activate PGC-1α, creating a synergistic effect with the direct PPARδ-mediated PGC-1α activation.[2] This dual activation mechanism amplifies the signal for mitochondrial biogenesis and enhanced fatty acid oxidation.

Quantitative Data on GW501516-Induced Changes

The following tables summarize quantitative data from various preclinical studies investigating the effects of GW501516 on markers of mitochondrial biogenesis and function.

Table 1: Gene Expression Changes in Muscle Cells Treated with GW501516

| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |

| PGC-1α | C2C12 myotubes | 1 µM GW501516 for 24 hours | Significant Increase (protein) | [7] |

| PGC-1α | Mouse Skeletal Muscle | GW501516 treatment | Significant Increase | |

| CPT-1b | L6 myotubes | GW501516 for 24 hours | Increased | |

| PDK4 | Mouse Skeletal Muscle | GW501516 treatment | Significant Increase | [3] |

| NRF-1 | - | - | Data Not Available | - |

| TFAM | - | - | Data Not Available | - |

Note: Specific fold-change values are often presented graphically in the source literature; "Significant Increase" indicates a statistically significant upregulation as reported in the study.

Table 2: Protein Expression Changes in Muscle Cells Treated with GW501516

| Protein | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |

| PGC-1α | C2C12 myotubes | 1 µM GW501516 for 24 hours | ~1.5-fold | [6] |

| PDK4 | Primary myotubes | 100 nM GW501516 for 24 hours | Increased | [5] |

| UCP3 | Primary myotubes | 100 nM GW501516 for 24 hours | Increased | [5] |

Table 3: Mitochondrial Function Assessed by Seahorse XF Analyzer

| Parameter | Cell Type | Treatment Conditions | Change vs. Control | Reference |

| Basal Respiration | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |

| ATP Production | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |

| Maximal Respiration | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |

| Spare Respiratory Capacity | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |

Note: The data in these tables are compiled from multiple sources and represent a general overview. For precise experimental details and statistical significance, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GW501516 in mitochondrial biogenesis.

Cell Culture and Treatment

Cell Line: C2C12 myoblasts are a commonly used cell line for studying myogenesis and muscle metabolism.

Differentiation:

-

Seed C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS).

-

Once the cells reach 90-100% confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Maintain in differentiation medium for 4-6 days to allow for the formation of multinucleated myotubes.[9]

GW501516 Treatment:

-

Prepare a stock solution of GW501516 in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the GW501516 stock solution in the differentiation medium to the desired final concentration (e.g., 1 µM).

-

Treat the differentiated C2C12 myotubes with the GW501516-containing medium for the specified duration (e.g., 24 hours).[7]

Western Blotting for PGC-1α and Other Mitochondrial Proteins

Protein Extraction:

-

Wash the treated C2C12 myotubes with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

Immunoblotting:

-

Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-PGC-1α) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated C2C12 myotubes using a commercial RNA isolation kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (e.g., Ppargc1a, Nrf1, Tfam), and nuclease-free water.

-

Add the cDNA template to the master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., Gapdh or Actb).[11]

Seahorse XF Analyzer for Mitochondrial Respiration Assay

Cell Seeding and Preparation:

-

Seed differentiated C2C12 myotubes in a Seahorse XF cell culture microplate at an optimized density.

-

On the day of the assay, replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.[12]

Mito Stress Test:

-

Load the injector ports of the Seahorse XF sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[12]

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.

-

The instrument will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR) in real-time.

Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: GW501516 signaling pathway in mitochondrial biogenesis.

Caption: Western Blotting experimental workflow.

Caption: Seahorse XF Mito Stress Test workflow.

Conclusion and Future Directions

GW501516 robustly stimulates mitochondrial biogenesis through the activation of the PPARδ-PGC-1α signaling axis, with synergistic contributions from the AMPK pathway. The resulting increase in mitochondrial content and function, particularly the enhancement of fatty acid oxidation, underscores the therapeutic potential of PPARδ agonists for metabolic disorders. However, it is crucial to note that the clinical development of GW501516 was halted due to safety concerns, including an increased risk of cancer in long-term animal studies.[14] Therefore, while GW501516 remains a valuable tool for preclinical research into mitochondrial biology and metabolic regulation, its direct clinical application is not viable.

Future research in this area should focus on elucidating the downstream effectors of the PPARδ-PGC-1α pathway in greater detail and exploring novel PPARδ modulators with improved safety profiles. A deeper understanding of the tissue-specific effects and the long-term consequences of sustained PPARδ activation is essential for the development of safe and effective therapies that harness the metabolic benefits of this pathway.

References